molecular formula C20H22N2O2 B1237088 Cyclobis(N-methylphenylalanine) CAS No. 61125-52-8

Cyclobis(N-methylphenylalanine)

Cat. No.: B1237088
CAS No.: 61125-52-8
M. Wt: 322.4 g/mol
InChI Key: KNKXKVUFAHAVOL-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobis(N-methylphenylalanine) is a synthetic cyclic peptide characterized by two N-methylphenylalanine (N-Me-Phe) residues linked via peptide bonds, forming a rigid macrocyclic structure. The N-methylation of phenylalanine enhances metabolic stability and influences conformational flexibility by restricting backbone rotation, a feature critical in bioactive peptides .

Properties

CAS No.

61125-52-8

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(3S,6S)-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C20H22N2O2/c1-21-17(13-15-9-5-3-6-10-15)20(24)22(2)18(19(21)23)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1

InChI Key

KNKXKVUFAHAVOL-ROUUACIJSA-N

SMILES

CN1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3

Isomeric SMILES

CN1[C@H](C(=O)N([C@H](C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3

Canonical SMILES

CN1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C)CC3=CC=CC=C3

Other CAS No.

61125-52-8

Synonyms

c(NMe-Phe)
cyclobis(N-methylphenylalanine)
cyclobis-N-methyl-L-phenylalanine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclobis(N-methylphenylalanine) shares functional and structural motifs with several natural and synthetic cyclic peptides. Below is a detailed comparison:

Structural Features

  • Lagunamides (e.g., Lagunamide A): Cyclodepsipeptides containing N-Me-Phe, N-methylglycine (N-Me-Gly), and polyketide subunits. Unlike Cyclobis(N-methylphenylalanine), lagunamides have a hybrid polypeptide-polyketide core and a larger 24-membered ring .
  • Persipeptides A/B: Cyclic peptide antibiotics with repetitive N-Me-Val and N-Me-Phe residues. These feature a non-ribosomal peptide synthetase (NRPS)-derived backbone, differing from the bis-N-Me-Phe motif in Cyclobis .
  • Broomeanamides : Cyclic octapeptides with N-Me-Phe, N-Me-Leu, and N-Me-Val. Their 24-membered ring contrasts with the smaller, bis-residue structure of Cyclobis .

Bioactivity and Structure-Activity Relationships (SAR)

  • Anti-Mycobacterium Cyclic Hexapeptides: Replacement of N-Me-Phe with norvaline/leucine abolishes anti-tubercular activity (MIC90 > 20 µM) . Piperazic acid (Piz) residues are critical for activity, whereas N-Me-Phe contributes to hydrophobic interactions . Cyclobis(N-methylphenylalanine) lacks Piz but may exploit N-Me-Phe for target binding in analogous systems.
  • Cryptococcus-Inhibitory Cyclic Tetrapeptides :

    • N-Me-Phe and N-Me-Leu units enhance membrane permeability and proteolytic stability . Cyclobis(N-methylphenylalanine) likely shares these advantages due to N-methylation.

Stability and Conformational Effects

  • Fragmentation Patterns : Cyclopeptide alkaloids (e.g., Ziziphus joazeiro) lose N-Me-Phe residues during mass spectrometry, suggesting cleavage susceptibility at methylated sites . Cyclobis(N-methylphenylalanine) may exhibit similar stability limitations.
  • Cis/Trans Equilibrium : N-Me-Phe in vasopressin analogs reduces conformational flexibility, favoring bioactive conformations . Cyclobis(N-methylphenylalanine) is expected to display restricted backbone dynamics, enhancing target selectivity.

Data Tables

Table 1: Structural Comparison of Cyclic Peptides Containing N-Me-Phe

Compound Residues Ring Size Key Features Bioactivity (MIC90) Reference
Cyclobis(N-Me-Phe) 2× N-Me-Phe 12-membered Synthetic, rigid cyclophane-like N/A (Theoretical)
Lagunamide A N-Me-Ala, Ile, N-Me-Gly, N-Me-Phe, Hila 24-membered Hybrid polypeptide-polyketide Anticancer, antimalarial
Persipeptide A N-Me-Val, N-Me-Phe (repetitive) 18-membered NRPS-derived Antibacterial
Broomeanamide A N-Me-Phe, N-Me-Leu, Val, Pro 24-membered Fungal-derived, octapeptide Antifungal
MSD-453 (Cyclic Hexapeptide) N-Me-Phe, Piz, N-OH-Leu 18-membered Anti-M. tuberculosis MIC90 = 2.8 µM

Table 2: Impact of N-Me-Phe Substitution on Bioactivity

Compound Substitution MIC90 (µM) Activity Change Reference
MSD-453 (Parent) None 2.8 Baseline
Analog 16 N-Me-Phe → Norvaline >20 Inactive
Analog 4 N-Me-Phe → Ile/Leu 7.3 3–4× reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclobis(N-methylphenylalanine)
Reactant of Route 2
Cyclobis(N-methylphenylalanine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.